GPR35 Agonist Potency of the Free Acid Form: 2,3,5-THBA vs. Salicyluric Acid and Aspirin Metabolites
The free acid form (2,3,5-trihydroxybenzoic acid; 2,3,5-THBA) was identified as the most potent GPR35 agonist among all tested aspirin metabolites in a label-free dynamic mass redistribution (DMR) assay. The methyl ester is recognized as a prodrug or metabolic precursor of this active species, conferring potential for esterase-dependent activation .
| Evidence Dimension | GPR35 agonist potency (rank order) |
|---|---|
| Target Compound Data | 2,3,5-THBA: Most potent GPR35 agonist among aspirin metabolites (exact EC₅₀ data behind paywall; qualitative rank order reported) |
| Comparator Or Baseline | Salicyluric acid: active but less potent; 2,3-DHBA: inactive; 2,3,4-THBA: not reported as potent |
| Quantified Difference | Qualitatively superior to salicyluric acid and other aspirin metabolites; unique agonist profile within the hydroxybenzoate series |
| Conditions | Human GPR35 receptor; DMR assay in CHO-K1 or HT-29 cells; preincubation 1 hr |
Why This Matters
For researchers studying GPR35-mediated anti-inflammatory pathways, the 2,3,5-isomer (or its methyl ester prodrug) provides a regioisomer-specific tool compound not replaceable by methyl gallate.
- [1] Deng H, Fang Y. Aspirin metabolites are GPR35 agonists. Naunyn-Schmiedeberg's Arch Pharmacol. 2012;385(7):729-737. doi:10.1007/s00210-012-0752-0 View Source
